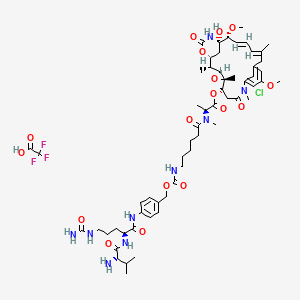
Val-Cit-PABC-Ahx-May (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Cit-PABC-Ahx-May (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The linker is cleaved in the presence of specific enzymes found within the target cells, releasing the active drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves multiple steps, including the coupling of valine and citrulline, followed by the attachment of the PABC (para-aminobenzyl carbamate) group and the Ahx (6-aminohexanoic acid) spacer. The final step involves the conjugation of the May (monomethyl auristatin E) payload. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of Val-Cit-PABC-Ahx-May (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PABC-Ahx-May (TFA) undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is cleaved by specific enzymes, such as cathepsin B, found within target cells.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the release of the active drug.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Val-Cit-PABC-Ahx-May (TFA) include organic solvents, protective groups, and specific enzymes for cleavage reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficiency of the reactions .
Major Products Formed
The major product formed from the cleavage of Val-Cit-PABC-Ahx-May (TFA) is the active cytotoxic drug, monomethyl auristatin E (MMAE), which is released within the target cells to exert its therapeutic effects .
Scientific Research Applications
Val-Cit-PABC-Ahx-May (TFA) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Val-Cit-PABC-Ahx-May (TFA) involves the cleavage of the linker by specific enzymes, such as cathepsin B, within the target cells. This cleavage releases the active drug, monomethyl auristatin E (MMAE), which then binds to tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PABC-MMAE: Another cleavable linker used in ADCs, similar to Val-Cit-PABC-Ahx-May (TFA), but without the Ahx spacer.
Gly-Phe-Leu-Gly-PABC-MMAE: A cleavable linker with a different peptide sequence, used in ADCs for targeted drug delivery.
Uniqueness
Val-Cit-PABC-Ahx-May (TFA) is unique due to the presence of the Ahx spacer, which provides additional flexibility and stability to the linker. This enhances the efficiency of drug release within the target cells and improves the overall therapeutic index of the antibody-drug conjugate .
Properties
Molecular Formula |
C59H83ClF3N9O17 |
|---|---|
Molecular Weight |
1282.8 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |
InChI Key |
GQKXYSZBLIYTQE-FWTFXSNLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















